molecular formula C4H2FNO3 B566237 2-Fluorooxazole-4-carboxylic acid CAS No. 1167056-76-9

2-Fluorooxazole-4-carboxylic acid

Cat. No. B566237
M. Wt: 131.062
InChI Key: CFDLNDSXMCHEBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Oxazole derivatives have been synthesized and assessed for various biological activities . For instance, 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid were found to possess significant activity .


Molecular Structure Analysis

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The condensation of acids with amino alcohols in refluxing xylene led to the oxazoline product . Maximum yield was observed when 3-nitrophenylboronic acid was used as a catalyst for dehydration .


Physical And Chemical Properties Analysis

Carboxylic acids, which include 2-Fluorooxazole-4-carboxylic acid, incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Scientific Research Applications

Photophysical Properties and Sensing Applications

The exploration of heterocyclic compounds, including fluorinated oxazoles, has led to significant advances in photophysical applications. The synthesis of novel compounds with bright blue fluorescence, excellent quantum yields, and significant Stokes shifts is pivotal. These compounds exhibit remarkable sensitivity to microenvironment changes, showcasing potential as pH sensors due to their reversible behavior between acidic and alkaline environments. This feature is especially valuable in biological research, where monitoring pH fluctuations in real-time is crucial. The aggregation-induced emission enhancement (AIEE) behavior of these compounds further underscores their applicability in sensor technologies, promising advancements in non-invasive biological monitoring techniques (Safronov et al., 2020).

Medicinal Chemistry and Drug Development

In medicinal chemistry, fluorinated oxazole derivatives, including those related to 2-fluorooxazole-4-carboxylic acid, serve as essential synthons for developing inhibitors targeting specific enzymes or receptors. These derivatives have found applications in creating dipeptidyl peptidase IV inhibitors, crucial for managing conditions like diabetes. The methodology employing stereospecific fluorination has streamlined the synthetic processes, enabling the production of medicinal compounds with enhanced efficacy and specificity (Singh & Umemoto, 2011).

Anticancer Research

The pursuit of novel anticancer agents has benefited significantly from the incorporation of fluorinated oxazoles. Compounds exhibiting anti-proliferative effects on various human cancer cell lines underscore the potential of these derivatives in cancer therapy. The ability of these compounds to affect cell proliferation in a dose- and time-dependent manner indicates their potency as therapeutic agents, opening new avenues for the development of anticancer drugs with improved performance and lower toxicity levels (Ayaz et al., 2019).

Antibacterial Activity

The development of novel antibacterial agents to combat drug-resistant strains is a critical area of research. Fluoroquinolone derivatives, including those derived from fluorooxazole carboxylic acids, have shown promising results. These compounds exhibit broad-spectrum antibacterial activity against resistant Gram-positive and Gram-negative bacteria, highlighting their potential in addressing the growing challenge of antibiotic resistance. The effectiveness of these derivatives against multi-drug-resistant strains suggests their value in developing new anti-infective therapies (Liuzhou et al., 2015).

Safety And Hazards

The safety data sheet for Oxazole-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-fluoro-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDLNDSXMCHEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorooxazole-4-carboxylic acid

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